molecular formula C8H14Cl2O2 B6253432 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane CAS No. 133961-12-3

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B6253432
CAS No.: 133961-12-3
M. Wt: 213.10 g/mol
InChI Key: VYJDZYMLEBCDAY-UHFFFAOYSA-N
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Description

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C8H14Cl2O2 It is a dioxane derivative characterized by the presence of two chloromethyl groups and two methyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of formaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

    Catalysts: Hydrochloric acid is commonly used as a catalyst to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted dioxane derivatives, while oxidation can produce dioxane carboxylic acids.

Scientific Research Applications

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxane derivatives.

    Medicine: Research into potential pharmaceutical applications includes investigating its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and resins, where its unique chemical properties contribute to the desired material characteristics.

Mechanism of Action

The mechanism by which 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects involves the interaction of its chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved may include:

    Alkylation: The chloromethyl groups can alkylate nucleophilic sites, leading to modifications in the structure and function of target molecules.

    Enzyme Inhibition: By modifying enzyme active sites, the compound can inhibit enzyme activity, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate): This compound shares the chloromethyl functional groups but differs in its overall structure and applications.

    2,2-bis(chloromethyl)biphenyl: Another compound with chloromethyl groups, used in different chemical contexts.

Uniqueness

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure combined with chloromethyl and methyl groups. This combination imparts specific reactivity and stability, making it suitable for specialized applications in synthesis and material science.

Properties

CAS No.

133961-12-3

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H14Cl2O2/c1-7(2)5-11-8(3-9,4-10)12-6-7/h3-6H2,1-2H3

InChI Key

VYJDZYMLEBCDAY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(CCl)CCl)C

Purity

95

Origin of Product

United States

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